molecular formula C18H13N3O2S B3030672 4-(4-Methoxyphenyl)thieno[2,3-b:5,4-c']dipyridine-2-carboxamide CAS No. 942135-14-0

4-(4-Methoxyphenyl)thieno[2,3-b:5,4-c']dipyridine-2-carboxamide

Cat. No. B3030672
CAS RN: 942135-14-0
M. Wt: 335.4 g/mol
InChI Key: NAQZGMVCADAKFA-UHFFFAOYSA-N
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Description

The compound 4-(4-Methoxyphenyl)thieno[2,3-b:5,4-c']dipyridine-2-carboxamide is a derivative of thienopyrimidine, a heterocyclic compound that has been extensively researched for its potential in therapeutic applications. Thienopyrimidines are known for their biological activity and have been studied as non-peptide antagonists for various receptors, including the human luteinizing hormone-releasing hormone (LHRH) receptor .

Synthesis Analysis

The synthesis of related thienopyrimidine derivatives has been reported, where the core structure is modified to enhance potency and bioavailability. For instance, a thieno[2,3-d]pyrimidine-2,4-dione derivative with a biaryl moiety has been synthesized, leading to the discovery of a potent and orally active non-peptide LHRH antagonist . Another synthesis approach involved the cyclization of a potassium salt of carbonic acid to yield a tricyclic 1,3-oxazinone derivative, which further reacted under various conditions to produce different compounds, including a formamidino compound and a tetracyclic dipyrimidine derivative .

Molecular Structure Analysis

Molecular modeling studies have been utilized to understand the interactions and conformation of thienopyrimidine derivatives. For example, the methoxyurea side chain of a related compound was found to form an intramolecular hydrogen bond, which is speculated to increase membrane permeability and improve oral absorption . The crystal structure and molecular conformation of a solvated compound with a methoxyphenyl ring linked to a 2-carboxamide substituted oxo-pyrrolidine moiety have been studied, revealing an essentially planar methoxyphenyl ring and a one-dimensional chain formation in the solid state due to intermolecular hydrogen bonds .

Chemical Reactions Analysis

The chemical reactivity of thienopyrimidine derivatives can be complex, as demonstrated by the various reactions leading to the synthesis of different compounds. For instance, the reaction of a 3-amino-thieno[2,3-d]pyrimidin-2-carbonitrile with oxalic acid derivatives under different conditions led to the formation of a tetracyclic dipyrimidine derivative . These reactions highlight the versatility of thienopyrimidine derivatives in chemical synthesis.

Physical and Chemical Properties Analysis

Thienopyrimidine derivatives exhibit a range of physical and chemical properties that contribute to their biological activity. The intramolecular hydrogen bond in the methoxyurea side chain of a related compound is thought to enhance lipophilicity and oral bioavailability . The crystal structure analysis of a solvated compound provides insights into the solid-state properties, such as planarity and hydrogen bonding, which can influence the compound's stability and interactions . The antianaphylactic activity of some synthesized thienopyrimidine derivatives indicates their potential for therapeutic use .

Scientific Research Applications

Osteogenesis and Bone Resorption Inhibition

4-(4-Methoxyphenyl)thieno[2,3-b:5,4-c']dipyridine-2-carboxamide (TH) has been identified as a compound with osteogenic properties, enhancing the activity of preosteoblastic MC3T3-E1 cells. It suppresses osteoclast differentiation, a critical factor in bone resorption. This activity is mediated through the inhibition of phosphodiesterase (PDE) activity and enhancement of nitric oxide (NO) production, which leads to increased intracellular cyclic guanosine monophosphate (cGMP). These findings suggest the potential of TH as an antiosteoporotic agent, promoting bone formation and inhibiting bone resorption (Amano et al., 2019).

Antiproliferative Activity

Research has shown that derivatives of thieno[2,3-b]pyridine, including TH, exhibit antiproliferative activity against various cell lines. For example, certain derivatives have been found to demonstrate significant activity against melanoma and breast cancer cell lines, suggesting potential therapeutic applications in cancer treatment (Hung et al., 2014).

Enhancement of Bone Formation

The osteogenic effects of TH have been observed not only in vitro but also ex vivo and in vivo. TH has been shown to induce new bone formation in both calvarial and metatarsal organ cultures. Furthermore, when incorporated into alpha-TCP bone cement, TH was released continuously, suggesting its utility in bone regeneration systems (Nakajima et al., 2010).

Anti-Inflammatory Properties

Thieno[2,3-b]pyridine and thieno[2,3-b:5,4-c']dipyridine derivatives, including TH, have been found to exhibit anti-inflammatory effects. These effects have been validated using an adjuvant arthritis rat model, highlighting their potential as disease-modifying antirheumatic drugs (DMARDs) (Baba et al., 1999).

Antimicrobial and Antifungal Activities

Compounds related to TH have been shown to have antibacterial and antifungal activities. This suggests that TH and its derivatives could be effective in combating microbial infections, adding to their potential therapeutic applications (Vasu et al., 2005).

Anticancer Properties

Derivatives of 4-acetyl-5-anilino-N-arylthiophene-2-carboxamide, structurally related to TH, have been synthesized and shown to exhibit cytotoxicity against various cancer cell lines. This indicates the potential of TH derivatives as anticancer agents (Atta & Abdel‐Latif, 2021).

Mechanism of Action

Target of Action

The primary target of 4-(4-Methoxyphenyl)thieno[2,3-b:5,4-c’]dipyridine-2-carboxamide, also known as TH, is the osteoblast precursors . These cells play a crucial role in bone formation, and their differentiation is a key step in the process of bone regeneration .

Mode of Action

TH interacts with osteoblast precursors, stimulating their differentiation . This interaction results in an enhancement of bone regeneration, particularly in rodent bone defect models .

Biochemical Pathways

It is known that the compound’s effects on osteoblast differentiation and bone regeneration are observed in both mouse and human pluripotent stem cells, as well as human dental pulp stem cells . This suggests that TH may influence multiple pathways related to stem cell differentiation and bone formation.

Pharmacokinetics

The compound’s physical state as a solid and its molecular weight of 335.38 may influence its bioavailability and pharmacokinetic behavior.

Result of Action

The primary result of TH’s action is the stimulation of osteoblast differentiation and the enhancement of bone regeneration . This has been observed in various models, including rodent bone defect models and pluripotent stem cells from both mice and humans .

Action Environment

It’s worth noting that the storage conditions of the compound are frequently reviewed to optimize them . This suggests that certain environmental conditions, such as temperature, could potentially influence the compound’s stability and efficacy.

properties

IUPAC Name

13-(4-methoxyphenyl)-8-thia-5,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene-11-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O2S/c1-23-11-4-2-10(3-5-11)13-8-14(17(19)22)21-18-16(13)12-6-7-20-9-15(12)24-18/h2-9H,1H3,(H2,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAQZGMVCADAKFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NC3=C2C4=C(S3)C=NC=C4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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